(5-chloro-1H-indol-2-yl)methanamine

LOXL2 inhibition fibrosis cancer metastasis

Procure this privileged indole scaffold for fragment-based drug discovery. Validated LOXL2 inhibitory activity (IC50=300 nM) and sub-nanomolar IDO1 potency (IC50=1.70 nM) offer a distinct chemotype advantage. The 5-chloro-2-aminomethyl substitution pattern is critical for MAO isoform selectivity and IMPDH II inhibition (Ki≈430 nM). Low molecular weight (180.63 Da) ensures favorable ligand efficiency for structure-guided optimization.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 21109-27-3
Cat. No. B1587982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1H-indol-2-yl)methanamine
CAS21109-27-3
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(N2)CN
InChIInChI=1S/C9H9ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2
InChIKeyJPXQQXPBWCBYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-1H-indol-2-yl)methanamine (CAS 21109-27-3): A Chlorinated Indole Building Block for Inhibitor Synthesis and Fragment-Based Discovery


(5-Chloro-1H-indol-2-yl)methanamine (CAS 21109-27-3) is a chlorinated indole derivative featuring a primary aminomethyl group at the 2-position [1]. With a molecular weight of 180.63 g/mol and favorable Lipinski properties (MW < 500 Da, XlogP < 5, ≤ 5 H-bond donors), this compound serves as a privileged scaffold in medicinal chemistry [2]. Its structural attributes position it as a versatile intermediate for synthesizing bioactive molecules targeting monoamine oxidase (MAO), indoleamine 2,3-dioxygenase (IDO1), and inosine monophosphate dehydrogenase (IMPDH) .

Why Generic Indole Analogs Cannot Substitute for (5-Chloro-1H-indol-2-yl)methanamine in Targeted Inhibitor Development


Indiscriminate substitution among indole-based building blocks is scientifically unsound due to the profound impact of specific substitution patterns on target engagement and selectivity. For (5-chloro-1H-indol-2-yl)methanamine, the chloro substituent at the 5-position and the primary aminomethyl group at the 2-position are critical determinants of biological activity. Quantitative structure-activity relationship (QSAR) studies on indolylmethylamine derivatives reveal that steric and electrostatic properties at the indole 5-position are key determinants for achieving MAO-A versus MAO-B selectivity [1]. Moreover, the compound's intrinsic activity as a low-molecular-weight fragment against targets like LOXL2 (IC50 = 300 nM) and IDO1 (IC50 = 1.70 nM) demonstrates that the core scaffold itself possesses measurable biological activity, which would be altered or lost with a different substitution pattern [2][3].

Quantitative Differentiation of (5-Chloro-1H-indol-2-yl)methanamine: Head-to-Head and Cross-Study Comparisons


Potent LOXL2 Inhibitory Activity: A 300 nM IC50 Distinguishes This Fragment from Inactive Indole Analogs

In a cell-based assay using CHO cells, (5-chloro-1H-indol-2-yl)methanamine inhibited lysyl oxidase homolog 2 (LOXL2) with an IC50 of 300 nM [1]. This demonstrates measurable activity as a low-molecular-weight fragment, providing a validated starting point for fragment-based drug discovery (FBDD). While many simple indole analogs are inactive against LOXL2, the specific 5-chloro-2-aminomethyl substitution confers this baseline potency, offering a clear advantage over unsubstituted or differently substituted indole fragments [2].

LOXL2 inhibition fibrosis cancer metastasis fragment-based drug discovery

High-Potency IDO1 Inhibition: Sub-Nanomolar IC50 Validates Utility in Immuno-Oncology Research

In an enzymatic assay, (5-chloro-1H-indol-2-yl)methanamine inhibited human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.70 nM [1]. This places the compound in the high-potency range for IDO1 inhibitors. For context, the clinical-stage IDO1 inhibitor epacadostat exhibits an IC50 of approximately 10 nM in similar assays [2]. The 5-chloro-2-aminomethyl substitution pattern appears to be a key determinant of this potency, as unsubstituted or differently substituted indole scaffolds generally exhibit significantly weaker IDO1 inhibition.

IDO1 inhibition immuno-oncology cancer immunotherapy tryptophan metabolism

MAO Inhibitor Intermediate: Defined 5-Chloro Substitution Enables Selective MAO-A vs. MAO-B Modulation

QSAR and CoMFA analyses of indolylmethylamine derivatives demonstrate that the steric and electrostatic properties at the indole 5-position are critical determinants of MAO-A versus MAO-B selectivity [1]. (5-Chloro-1H-indol-2-yl)methanamine, with its 5-chloro substituent, serves as a key intermediate for synthesizing selective MAO inhibitors. The Ki values for related indolylmethylamine derivatives range from 0.8 nM to >10⁶ nM for MAO-A and from 0.75 nM to 476,000 nM for MAO-B, highlighting the profound impact of substitution on potency and selectivity [2].

MAO inhibition neurodegeneration depression selectivity

IMPDH Inhibitor Fragment: A Validated Starting Point for Immunosuppressive and Antiviral Drug Discovery

Low-molecular-weight indole fragments, including (5-chloro-1H-indol-2-yl)methanamine, have been evaluated as inhibitors of inosine monophosphate dehydrogenase (IMPDH) [1]. The compound exhibits inhibitory activity against IMPDH II with a Ki value in the low micromolar range [2]. While this potency is moderate compared to optimized clinical IMPDH inhibitors (e.g., mycophenolic acid, Ki ≈ 10 nM), it validates the scaffold as a viable starting point for fragment elaboration and structure-activity relationship (SAR) studies aimed at developing novel immunosuppressive or antiviral agents.

IMPDH inhibition immunosuppression antiviral fragment-based drug discovery

Recommended Application Scenarios for (5-Chloro-1H-indol-2-yl)methanamine Based on Validated Evidence


Fragment-Based Drug Discovery (FBDD) for LOXL2-Targeting Therapeutics

Leverage the validated LOXL2 inhibitory activity (IC50 = 300 nM) to initiate fragment-based drug discovery campaigns. The compound's low molecular weight (180.63 Da) and favorable ligand efficiency make it an ideal starting fragment for structure-guided optimization toward potent LOXL2 inhibitors for fibrosis or cancer metastasis [1].

Development of High-Potency IDO1 Inhibitors for Immuno-Oncology

Utilize the compound's sub-nanomolar IDO1 inhibitory activity (IC50 = 1.70 nM) as a foundation for medicinal chemistry optimization. The 5-chloro-2-aminomethyl indole scaffold offers a potency advantage over existing clinical candidates like epacadostat and represents a distinct chemotype for developing next-generation IDO1 inhibitors [2].

Synthesis of Selective Monoamine Oxidase (MAO) Inhibitors

Employ (5-chloro-1H-indol-2-yl)methanamine as a key intermediate for synthesizing selective MAO-A or MAO-B inhibitors. QSAR studies confirm that the 5-chloro substituent is a critical determinant of MAO isoform selectivity, enabling the rational design of probes or therapeutics for neurodegenerative and psychiatric disorders [3].

Fragment Elaboration for Novel IMPDH Inhibitors

Initiate structure-activity relationship (SAR) studies using this compound as a validated IMPDH II inhibitor fragment (Ki ≈ 430 nM). The indole-based scaffold offers an alternative chemotype to traditional oxazole-containing IMPDH inhibitors, with potential applications in immunosuppression and antiviral therapy [4].

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